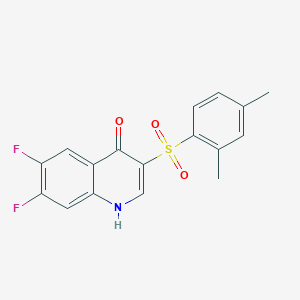

3-(2,4-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c1-9-3-4-15(10(2)5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWAMJSCBZDOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(2,4-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a quinoline core substituted with a sulfonyl group and difluoromethyl groups. The molecular formula is C16H16F2N2O2S, and it has a molecular weight of 342.37 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that 3-(2,4-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 10 to 50 µg/mL, suggesting moderate to high potency.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Bcl-2 downregulation |

| A549 | 25 | Induction of oxidative stress |

The biological activity of 3-(2,4-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : It intercalates with DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in tumor cells.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a mouse model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues.

Another study focused on its antimicrobial effects against drug-resistant strains of bacteria. The compound showed promise as an alternative treatment option, especially in cases where conventional antibiotics failed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs are compared based on substituents, molecular weight, and physicochemical properties (Table 1).

Table 1: Structural Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Key Observations :

- Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the carbonyl groups in compounds 97 and 98, which may reduce metabolic degradation compared to ester or amide linkages .

- The 3-chloro substituent in the analog (MW 383.80) introduces steric and electronic differences compared to the target’s 2,4-dimethyl group .

- Alkyl Chain Variation : The target compound lacks the pentyl chain seen in compounds 97 and 98, which could influence lipophilicity and membrane permeability.

Physicochemical and Pharmacological Properties

- Solubility : Fluorine atoms may improve aqueous solubility relative to bulkier anthracene or naphthalene substituents in compounds 97 and 98 .

- Stability : Sulfonyl groups generally confer greater hydrolytic stability than esters or amides, suggesting the target compound may exhibit longer plasma half-lives than analogs 97 and 98 .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,4-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves:

- Construction of the quinoline core with difluoro substitution at the 6 and 7 positions.

- Introduction of the sulfonyl group at the 3-position via sulfonyl chloride intermediates.

- Coupling of the 2,4-dimethylbenzenesulfonyl chloride with the quinolin-4-one derivative.

Preparation of 2,4-Dimethylbenzenesulfonyl Chloride Intermediate

A key intermediate is the sulfonyl chloride derivative, which can be prepared or sourced commercially. The sulfonyl chloride is crucial for subsequent sulfonylation steps.

- Typical synthesis : Sulfonyl chlorides are prepared by chlorosulfonation of the corresponding methyl-substituted benzene derivatives under controlled temperature conditions.

- Reaction conditions : Chlorosulfonation is usually performed by treating the aromatic compound with chlorosulfonic acid or sulfuryl chloride at low temperatures to prevent overreaction.

Sulfonamide Formation via Reaction with Ammonia or Amines

The sulfonyl chloride intermediate reacts with ammonia or amines to form sulfonamides, which are important intermediates or analogs in the synthesis of sulfonyl-substituted quinolines.

- Example from related sulfonyl chlorides : 4-(Bromomethyl)benzenesulfonyl chloride reacts with ammonia in dichloromethane at 0°C for short reaction times (~10 minutes) to yield sulfonamide products in high yields (~96-97%) with simple work-up procedures involving brine washes and drying over anhydrous sodium sulfate.

- Alternative conditions : Ammonium hydroxide in 1,4-dioxane at room temperature for 5 minutes also produces sulfonamide intermediates efficiently.

Coupling of Sulfonyl Chloride with 6,7-Difluoro-1,4-dihydroquinolin-4-one

The final step involves the sulfonylation of the quinolin-4-one core at the 3-position with the 2,4-dimethylbenzenesulfonyl chloride.

- Reaction conditions : Typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran under mild basic conditions to facilitate nucleophilic attack of the quinolinone nitrogen or carbon on the sulfonyl chloride.

- Catalysts and bases : Use of triethylamine or other organic bases to scavenge HCl formed during the reaction.

- Temperature control : Reaction is often conducted at low temperatures (0–25°C) to avoid side reactions and decomposition.

Purification and Characterization

- Purification is commonly achieved by flash chromatography using hexanes and ethyl acetate mixtures.

- Characterization includes NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

- Yields are generally high (>90%) when reaction conditions are optimized.

Summary Table of Key Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorosulfonation of 2,4-dimethylbenzene | Chlorosulfonic acid, low temp | - | Preparation of 2,4-dimethylbenzenesulfonyl chloride intermediate |

| 2 | Sulfonamide formation from sulfonyl chloride | Ammonia gas, DCM, 0°C, 10 min | 96–97 | Efficient conversion to sulfonamide |

| 3 | Fluorination of quinoline core | Fluorinated precursors or electrophilic fluorination | - | Selective 6,7-difluoro substitution |

| 4 | Sulfonylation of 6,7-difluoroquinolin-4-one | 2,4-dimethylbenzenesulfonyl chloride, base, DCM/THF, 0–25°C | >90 | Formation of target compound |

| 5 | Purification | Flash chromatography (hexanes:EtOAc) | - | Ensures high purity and isolation |

Research Findings and Notes

- The sulfonylation reactions involving aromatic sulfonyl chlorides and amines or heterocycles are well-established with robust protocols yielding high purity products.

- Fluorinated quinoline derivatives are often synthesized via multi-step routes starting from fluorinated anilines or via direct fluorination, requiring careful handling due to the reactivity of fluorine reagents.

- The presence of electron-donating methyl groups on the benzene ring (2,4-dimethyl substitution) influences the reactivity of the sulfonyl chloride and the final biological activity of the compound.

- The target compound is relevant in pharmaceutical research, particularly in cystic fibrosis treatment contexts as an ENaC inhibitor or CFTR modulator, underscoring the importance of efficient synthetic access.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2,4-dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step reactions, starting with fluorination of the quinoline core followed by sulfonylation using 2,4-dimethylbenzenesulfonyl chloride. Key steps include:

- Fluorination : Use of fluorinated aromatic precursors under controlled anhydrous conditions to ensure regioselectivity .

- Sulfonylation : Reaction with sulfonyl chlorides at low temperatures (0–5°C) to minimize side reactions. Catalytic bases like triethylamine enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

- Methodology :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorination positions, while ¹H/¹³C NMR verifies sulfonyl and quinoline core integration .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for similar quinolin-4-one derivatives, and how can these guide initial assays?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Fluorometric assays targeting topoisomerase IV or DNA gyrase, common targets for quinolone derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s sulfonyl and fluoro substituents?

- Methodology :

- Analog synthesis : Replace the 2,4-dimethylbenzenesulfonyl group with alternative sulfonyl moieties (e.g., 4-fluorophenylsulfonyl) to compare activity .

- Fluorine scanning : Synthesize mono- and di-fluoro variants at positions 6/7 to evaluate fluorine’s impact on bioavailability and target binding .

- Computational docking : Use molecular docking (AutoDock Vina) to predict binding affinities with bacterial topoisomerases .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out protocol variability .

- Metabolic stability tests : Assess compound stability in serum (e.g., HPLC monitoring) to distinguish intrinsic activity vs. degradation artifacts .

- Synergistic studies : Combine with known inhibitors (e.g., ciprofloxacin) to identify additive or antagonistic effects .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

- Methodology :

- ADMET prediction : Use tools like SwissADME or ProTox-II to simulate absorption, CYP450 metabolism, and hepatotoxicity .

- Metabolite identification : In silico fragmentation (e.g., Mass Frontier) predicts Phase I/II metabolites for targeted LC-MS/MS validation .

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

- Methodology :

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Disorder modeling : For flexible sulfonyl groups, apply PART/SUMP restraints in SHELXL to refine occupancy .

Key Considerations for Researchers

- Contradictions : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer pH affecting compound solubility). Validate with orthogonal assays .

- Advanced Techniques : Combine X-ray crystallography with molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.